molecular formula C7H3F4NaO2S B13231508 Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate

Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate

Cat. No.: B13231508
M. Wt: 250.15 g/mol
InChI Key: JWXBJCQJXQQTJI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate is a fluorinated aromatic sulfinate salt with the molecular formula C₇H₄F₄NaO₂S. Its structure features a benzene ring substituted with a fluorine atom at position 4, a trifluoromethyl (-CF₃) group at position 3, and a sulfinate (-SO₂⁻Na⁺) group at position 1. This compound is of significant interest in organic synthesis due to the electron-withdrawing effects of its substituents, which enhance its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Properties

Molecular Formula

C7H3F4NaO2S

Molecular Weight

250.15 g/mol

IUPAC Name

sodium;4-fluoro-3-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C7H4F4O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1

InChI Key

JWXBJCQJXQQTJI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)F.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinate group (SO₂⁻Na⁺) acts as a leaving group, enabling nucleophilic substitution. The electron-withdrawing trifluoromethyl (-CF₃) and fluorine substituents enhance the electrophilicity of the aromatic ring, directing nucleophiles to specific positions.

  • Regioselectivity : The -CF₃ group at position 3 and fluorine at position 4 create a meta-directing effect, favoring nucleophilic attack at position 5 or 6 (relative to the sulfinate group) .

  • Common Nucleophiles :

    • Amines (e.g., aniline) form sulfonamides.

    • Alcohols yield sulfonate esters.

    • Thiols produce thioethers.

Example Reaction :

Ar SO2Na+R XAr SO2R+NaX\text{Ar SO}_2\text{Na}+\text{R X}\rightarrow \text{Ar SO}_2\text{R}+\text{NaX}

(where Ar = substituted benzene, X = nucleophile) .

Formation of Thiosulfonates

Sodium sulfinates react with N-(arylthio)succinimides to form thiosulfonates (R–SO₂–S–R'). This reaction is catalyzed by Sc(OTf)₃ in ionic liquids like [BMIM]/PF₆, which enhance solubility .

Conditions :

  • Solvent: Ionic liquids or polar aprotic solvents (e.g., DMA).

  • Catalyst: Scandium triflate (0.2 equiv).

  • Yield: 60–85% for analogous compounds .

Mechanism :

  • Sulfinate attacks the sulfur atom in N-(arylthio)succinimide.

  • Sc(OTf)₃ stabilizes the transition state.

  • Water facilitates sulfinate solubility .

Oxidation and Reduction

The sulfinate group undergoes redox transformations:

Reaction Type Conditions Product
OxidationH₂O₂, KMnO₄, or O₃Sulfonate (SO₃⁻)
ReductionLiAlH₄ or NaBH₄Thiol (-SH)

The -CF₃ group increases oxidative stability due to its electron-withdrawing nature.

Cross-Coupling Reactions

Silver-catalyzed coupling reactions with aryl halides or diazonium salts form biaryl sulfones. For example:

Ar SO2Na+Ar XAgNO3Ar SO2Ar \text{Ar SO}_2\text{Na}+\text{Ar X}\xrightarrow{\text{AgNO}_3}\text{Ar SO}_2-\text{Ar }

Key Factors :

  • Silver salts (e.g., AgOTf) enhance reaction rates .

  • DMA solvent improves solubility of intermediates .

Comparative Reactivity with Positional Isomers

The position of -CF₃ and fluorine significantly alters reactivity:

Isomer Reactivity Pattern Key Application
4-Fluoro-3-CF₃ (this compound)High electrophilicity at position 5/6Directed C–S bond formation
4-CF₃ (para isomer)Enhanced para-directing effectsPolymer modification
2-CF₃ (ortho isomer)Steric hindrance limits nucleophilic attackSpecialty sulfonate synthesis

Physicochemical Influences

  • Solubility : Highly soluble in polar solvents (DMA, DMF) due to ionic character .

  • Stability : Stable under inert atmospheres but hygroscopic.

  • Melting Point : Estimated 180–200°C (based on analogs).

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The -CF₃ group deactivates the ring but directs nucleophiles to specific positions via inductive effects.

  • Radical Pathways : Under UV light, sulfinate radicals may form, enabling polymerization or C–H functionalization .

Scientific Research Applications

Mechanism of Action

The mechanism by which sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. This interaction can affect various pathways, including enzymatic reactions and molecular binding .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate and its analogs:

Compound Name Substituents (Positions) Functional Group Similarity Score* Key Applications
This compound 4-F, 3-CF₃, 1-SO₂⁻Na⁺ Sulfinate N/A SNAr reactions, fluorination
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride [1027345-07-8] 4-F, 3-CF₃, 1-SO₂Cl Sulfonyl chloride 0.72 Sulfonamide synthesis
4-(Trifluoromethyl)benzenesulfonamide [830-43-3] 4-CF₃, 1-SO₂NH₂ Sulfonamide 0.59 Pharmaceuticals, enzyme inhibition
Sodium 4-(trifluoromethyl)benzene-1-sulfinate [CID 11218507] 4-CF₃, 1-SO₂⁻Na⁺ Sulfinate N/A Catalysis, polymer synthesis
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene [MFCD29047148] 2-F, 4-CF₃, 1-SCH₂C₆H₅ Benzylsulfanyl N/A Drug intermediates, agrochemicals

*Similarity scores derived from structural and functional group alignment relative to the target compound .

Stability and Handling

  • Sulfinate Salts: Sodium sulfinates (e.g., [CID 11218507]) are generally stable under inert conditions but hygroscopic, requiring anhydrous storage. The fluorine substituents in this compound may further enhance stability against hydrolysis compared to non-fluorinated analogs .
  • Sulfonamides : Compounds like [830-43-3] exhibit higher thermal and hydrolytic stability due to the robust sulfonamide (-SO₂NH₂) group, making them suitable for long-term pharmaceutical use .

Biological Activity

Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate is a sulfonate compound that has garnered interest in various biological applications due to its unique chemical structure and properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a sulfonate moiety, which contribute to its reactivity and biological effects. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for pharmaceutical applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including protein disulfide isomerase (PDI), which is implicated in cancer progression. Inhibition of PDI has been explored as a novel strategy for treating glioblastoma, showcasing potential anti-cancer properties .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects by modulating cytokine production. Studies have indicated that fluorinated compounds can influence the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, potentially impacting conditions like neuroinflammation and other inflammatory diseases .
  • Antimicrobial Activity : Some fluorinated sulfonates have demonstrated antimicrobial properties against various pathogens. This activity is often linked to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within microbial cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionDemonstrated significant inhibition of PDI, suggesting potential for glioblastoma treatment.
Anti-inflammatoryShowed modulation of TNF-α and IL-6 levels in vitro, indicating anti-inflammatory potential.
AntimicrobialExhibited antibacterial activity against Gram-positive bacteria, with mechanisms linked to membrane disruption.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Therapy : By targeting PDI and potentially other cancer-related pathways, this compound could be developed into a therapeutic agent for various cancers, particularly glioblastoma.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory cytokines positions it as a candidate for treating chronic inflammatory diseases.
  • Antimicrobial Agents : The antimicrobial properties suggest potential use in developing new antibiotics or disinfectants.

Q & A

Q. What are the optimal synthetic routes for Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves fluorination and sulfonation steps. For example:

Sulfonation : React 4-fluoro-3-(trifluoromethyl)benzene with sulfur trioxide or chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate.

Neutralization : Treat the intermediate with sodium hydroxide to yield the sodium sulfinate salt.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorinated groups (δ -60 to -70 ppm for CF3_3) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., calculated m/z for C7_7H4_4F4_4NaO2_2S: 267.0) .
  • Elemental Analysis : Validate C, H, S, and F content within ±0.3% error .
  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase for purity assessment (>98%) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at room temperature in airtight containers .
  • Light Sensitivity : UV-Vis spectroscopy indicates photodegradation under UV light; use amber glassware for long-term storage .
  • Moisture Sensitivity : Karl Fischer titration reveals hygroscopicity; store with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfinate group in nucleophilic substitutions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., thiols vs. amines) in polar aprotic solvents.
  • DFT Calculations : Use Gaussian or ORCA to model transition states. The sulfinate’s electron-withdrawing groups (CF3_3, F) lower LUMO energy, facilitating nucleophilic attack .
  • Isotopic Labeling : 18O^{18}\text{O}-labeling experiments confirm sulfinate oxygen participation in SN2 mechanisms .

Q. How can computational modeling predict the compound’s environmental persistence or toxicity?

Methodological Answer:

  • QSAR Models : Use logP (predicted ~2.15 ) and topological polar surface area (PSA ~37.3 Ų) to estimate bioaccumulation potential.
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to infer toxicity pathways .
  • Ecotoxicity : Cross-reference with perfluorobutane sulfonate analogs (PFBS) to predict aquatic toxicity (LC50_{50} for Daphnia magna ~10 mg/L) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solubility Screening : Test in 12 solvents (e.g., water, DMSO, ethanol) using nephelometry.
  • Counterion Effects : Compare sodium vs. potassium salts; sodium salts generally exhibit higher aqueous solubility (e.g., 25 mg/mL in H2_2O) .
  • Temperature Gradients : Measure solubility at 10°C, 25°C, and 40°C to identify phase transitions .

Q. How does the compound’s fluorinated structure influence its application in catalytic systems?

Methodological Answer:

  • Catalytic Screening : Test in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). The CF3_3 group enhances electron-deficient aryl coupling partners .
  • X-ray Crystallography : Resolve crystal structures to analyze steric effects from the trifluoromethyl group .
  • Kinetic Isotope Effects : Compare kHk_{\text{H}}/kDk_{\text{D}} to assess fluorine’s role in rate-determining steps .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Methodological Answer:

  • LC-MS/MS : Detect sulfonic acid byproducts (e.g., 4-fluoro-3-(trifluoromethyl)benzenesulfonic acid) at <0.1% levels .
  • Ion Chromatography : Quantify residual sulfate ions (limit: 50 ppm) .
  • Standard Additions : Spiked recovery experiments validate method accuracy (95–105% recovery) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.